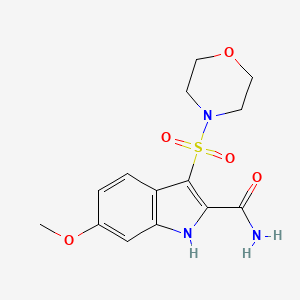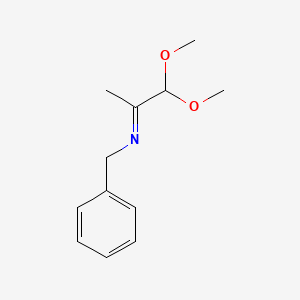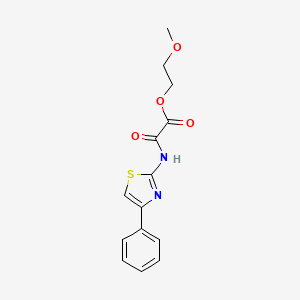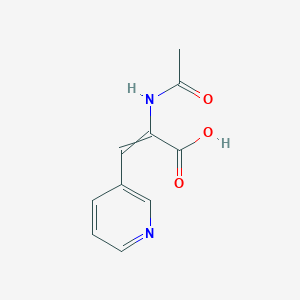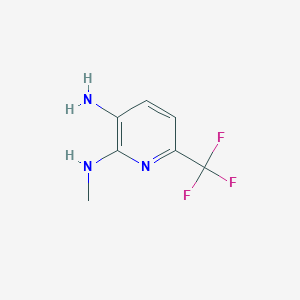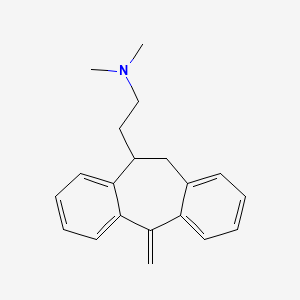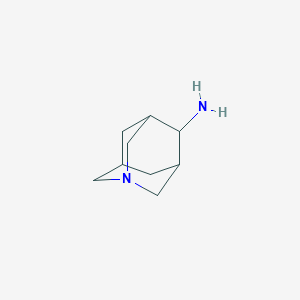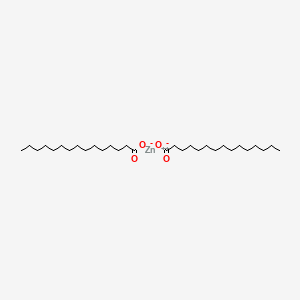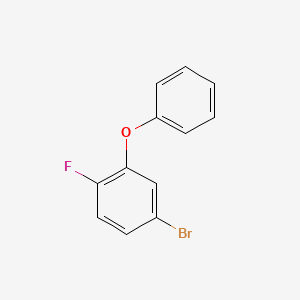
4-bromo-1-fluoro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-fluoro-2-phenoxybenzene is an aromatic compound with the molecular formula C12H8BrFO It is characterized by the presence of bromine, fluorine, and phenoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-fluoro-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by halogenation. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation . The choice of reagents and conditions is optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions. Common reagents include bromine (Br2) and iron (Fe) as a catalyst.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-bromo-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) influences the reactivity and orientation of the compound in chemical reactions. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 4-bromo-1-fluoro-2-(trifluoromethyl)-
- Benzene, 1-fluoro-4-phenoxy-
Uniqueness: 4-bromo-1-fluoro-2-phenoxybenzene is unique due to the specific combination of bromine, fluorine, and phenoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
112204-59-8 |
|---|---|
Molecular Formula |
C12H8BrFO |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8BrFO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
GREWZYRZMVYLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


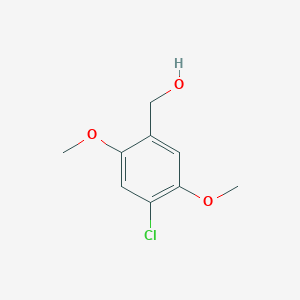
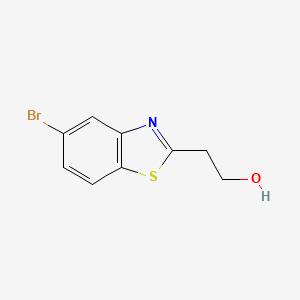
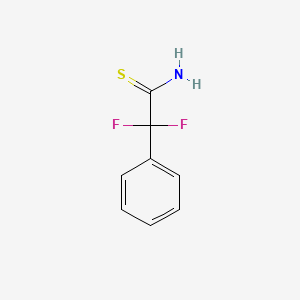
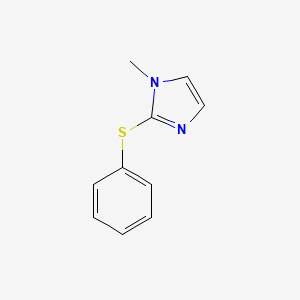
![Ethyl [2-(4-bromophenyl)ethyl]carbamate](/img/structure/B8764369.png)
